N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide
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Description
N-(5-(4-acetylpiperazine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C32H35N5O5 and its molecular weight is 569.662. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Poly ADP-ribose polymerases (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . The inhibition of PARP-1 leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are deficient in certain DNA repair pathways .
Biochemical Pathways
The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the repair of single-strand DNA breaks is impaired. This can lead to the formation of double-strand breaks during DNA replication.
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage and potential cell death . This makes the compound a potential therapeutic agent for cancer treatment, particularly for cancers that are deficient in certain DNA repair pathways .
Properties
IUPAC Name |
N-[5-(4-acetylpiperazine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-21(38)34-12-14-35(15-13-34)32(41)24-8-11-29(27(17-24)33-31(40)23-6-9-26(42-2)10-7-23)36-18-22-16-25(20-36)28-4-3-5-30(39)37(28)19-22/h3-11,17,22,25H,12-16,18-20H2,1-2H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMKCIVUGKMYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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